3-Fluorobenzamidoxime
CAS No.: 54872-79-6
Cat. No.: VC2340255
Molecular Formula: C7H7FN2O
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54872-79-6 |
|---|---|
| Molecular Formula | C7H7FN2O |
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 3-fluoro-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
| Standard InChI Key | WPJZGPLKRBIDGD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=NO)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=NO)N |
Introduction
Chemical Properties and Structure
3-Fluorobenzamidoxime is an organic compound with distinctive structural features that contribute to its chemical behavior and biological activities. The compound combines a fluorinated benzene ring with an amidoxime functional group.
Basic Chemical Information
The following table presents the key chemical properties of 3-Fluorobenzamidoxime:
| Property | Value |
|---|---|
| CAS Number | 54872-79-6 |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 3-fluoro-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
| Standard InChIKey | WPJZGPLKRBIDGD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=NO)N |
3-Fluorobenzamidoxime consists of a benzene ring with a fluorine atom at the 3-position and an amidoxime group (-C(=NOH)NH₂). The presence of the fluorine atom significantly influences the compound's properties, including its reactivity, stability, and biological activity.
Physical Properties
The compound typically appears as a crystalline solid at room temperature. The fluorine substituent enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability in biological systems. This characteristic is particularly valuable in drug development where membrane penetration is crucial for efficacy.
Synthesis Methods
Several approaches have been documented for the synthesis of 3-Fluorobenzamidoxime, with variations in starting materials, reaction conditions, and yields.
Standard Synthetic Route
The most common synthetic pathway involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium carbonate. This reaction typically proceeds in alcoholic or aqueous media at elevated temperatures.
The general reaction can be represented as:
3-fluorobenzonitrile + hydroxylamine hydrochloride → 3-Fluorobenzamidoxime
Alternative Synthesis Approach
An alternative synthesis method involves treating 3-fluorobenzaldoxime with appropriate reagents to form the amidoxime. This approach can be useful when starting with different precursors .
Biological Activity and Applications
3-Fluorobenzamidoxime has demonstrated various biological activities that make it valuable in pharmaceutical research and development.
Pharmaceutical Applications
In pharmaceutical research, 3-Fluorobenzamidoxime serves as a valuable intermediate in the synthesis of various biologically active compounds. Its unique structural features make it particularly useful in medicinal chemistry for developing:
-
Antimicrobial agents
-
Potential enzyme inhibitors
-
Novel therapeutic compounds with improved pharmacokinetic properties
Role in Heterocyclic Chemistry
Fluorinated heterocycles are increasingly important in pharmaceutical and agrochemical industries. 3-Fluorobenzamidoxime can serve as a precursor in the synthesis of fluorinated heterocyclic compounds, which often exhibit enhanced biological activities and metabolic stability compared to their non-fluorinated counterparts .
For instance, the compound's reactivity allows for the formation of various heterocycles, including oxadiazoles and triazoles, which have significant pharmaceutical applications .
Comparison with Similar Compounds
Understanding 3-Fluorobenzamidoxime in relation to structurally similar compounds provides valuable insights into structure-activity relationships.
Positional Isomers
The position of the fluorine atom on the benzene ring significantly influences the compound's properties. Compared to 4-Fluorobenzamidoxime (CAS: 22179-78-8), the 3-fluoro variant often exhibits different reactivity patterns and biological activities due to the altered electronic distribution within the molecule.
Substituted Variants
Substituted variants such as 3-Bromo-4-fluorobenzamidoxime and 3-Fluoro-4-methylbenzamide oxime demonstrate how additional substituents can modify the properties of the basic structure. These compounds often show altered biological activities and physicochemical properties compared to 3-Fluorobenzamidoxime .
Functional Group Modifications
Compounds that retain the 3-fluoro substituent but feature different functional groups in place of the amidoxime, such as 3-Fluorobenzaldoxime, illustrate how the functional group influences reactivity and application potential. These variations are particularly important in medicinal chemistry where subtle structural changes can significantly affect biological activity .
Research Applications and Recent Studies
3-Fluorobenzamidoxime continues to be studied for various applications in chemical and pharmaceutical research.
Medicinal Chemistry Applications
Recent research has explored the use of 3-Fluorobenzamidoxime and related compounds in the development of novel pharmaceuticals. The compound's structure makes it particularly valuable in designing drugs with improved pharmacokinetic properties, including enhanced membrane permeability and metabolic stability .
Synthesis of Bioactive Compounds
Studies have demonstrated the utility of 3-Fluorobenzamidoxime in synthesizing various bioactive compounds, including those with potential applications in treating bacterial infections. The unique reactivity of the amidoxime group, combined with the electronic effects of the fluorine substituent, enables diverse transformations leading to compounds with significant biological activities .
Structure-Activity Relationship Studies
Structure-activity relationship studies incorporating 3-Fluorobenzamidoxime have provided valuable insights into how structural modifications affect biological activity. These studies are crucial for rational drug design and the development of more effective therapeutic agents .
Future Research Directions
The continuing interest in fluorinated compounds in pharmaceutical and agrochemical research suggests several promising directions for future studies on 3-Fluorobenzamidoxime.
Expanded Antimicrobial Screening
More comprehensive antimicrobial screening against diverse bacterial and fungal strains could better define the antimicrobial spectrum of 3-Fluorobenzamidoxime. Comparative studies with structurally related compounds would provide valuable structure-activity relationship data .
Mechanism of Action Studies
Detailed investigations into the mechanism of action of 3-Fluorobenzamidoxime in biological systems could enhance understanding of how the compound interacts with cellular targets. Such studies might reveal novel applications beyond current uses .
Novel Synthetic Applications
Exploring new synthetic methodologies utilizing 3-Fluorobenzamidoxime as a building block could lead to the development of novel compounds with enhanced biological activities. The unique reactivity of the amidoxime functional group, combined with the electronic effects of the fluorine substituent, offers numerous possibilities for creative synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume